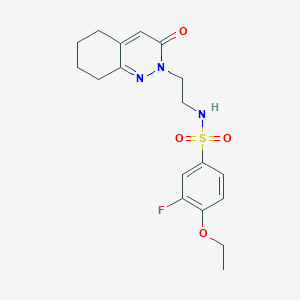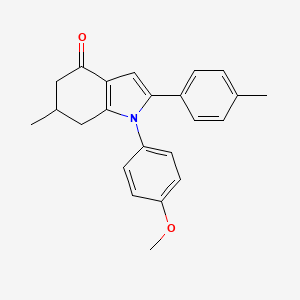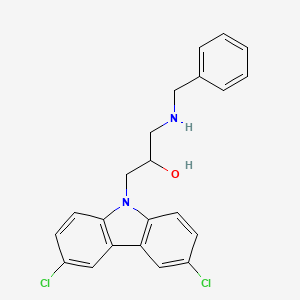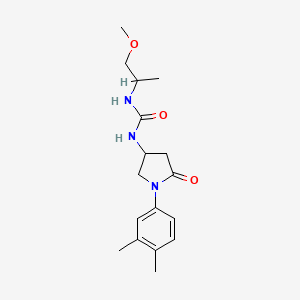
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Urea derivatives have been explored for their potential as anticancer agents. For example, a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found significant antiproliferative effects against various cancer cell lines, suggesting their utility as potential BRAF inhibitors for cancer treatment (Feng et al., 2020). This highlights the role of urea derivatives in the development of new therapeutic agents targeting cancer.
Antimicrobial Agents
Urea derivatives have also been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated good antibacterial and antifungal activities (Hublikar et al., 2019). This research indicates the potential of urea derivatives in creating new antimicrobial agents.
Polymerization Initiators
In polymer science, urea derivatives have been investigated for their role in initiating photopolymerization processes. A study on a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from urea, demonstrated its efficacy as a photoiniferter, facilitating controlled polymerization (Guillaneuf et al., 2010). This illustrates the utility of urea derivatives in advanced materials science applications, particularly in the synthesis of polymers with specific properties.
Anion Coordination Chemistry
Urea-based ligands have been studied for their ability to coordinate with inorganic oxo-acids, forming complexes that display a variety of hydrogen bond motifs. This research sheds light on the use of urea derivatives in developing new materials with potential applications in separation technologies or catalysis (Wu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-5-6-15(7-12(11)2)20-9-14(8-16(20)21)19-17(22)18-13(3)10-23-4/h5-7,13-14H,8-10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZUUTPHPQQELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

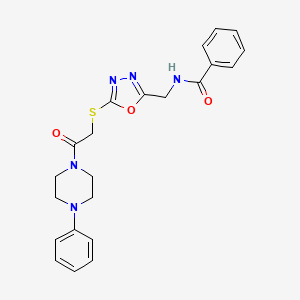
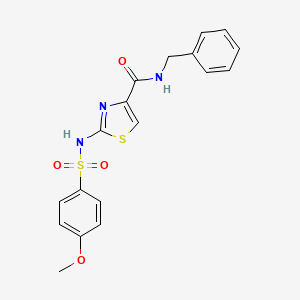
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
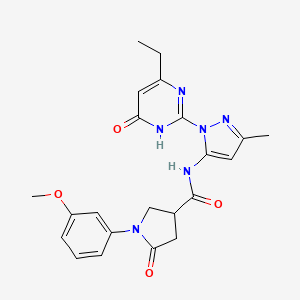

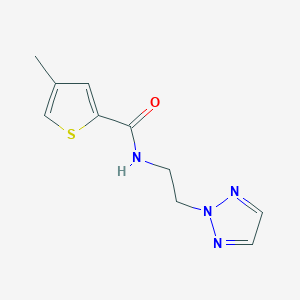
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
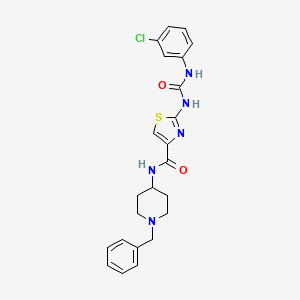
![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)
